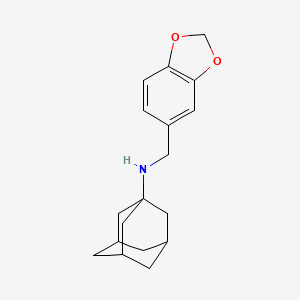methanone](/img/structure/B10879042.png)
[4-(2-Bromobenzyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-BROMOBENZYL)PIPERAZINOMETHANONE: is a synthetic organic compound that features a piperazine ring substituted with a 2-bromobenzyl group and a methanone group attached to a 3,4,5-trimethoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Starting Materials:
- 2-Bromobenzyl chloride
- Piperazine
- 3,4,5-Trimethoxybenzoyl chloride
-
Synthetic Steps:
Step 1: The reaction begins with the nucleophilic substitution of 2-bromobenzyl chloride with piperazine to form 4-(2-bromobenzyl)piperazine.
Step 2: The intermediate 4-(2-bromobenzyl)piperazine is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product, 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE.
Industrial Production Methods:
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for synthesizing a variety of derivatives with potential biological activities.
Catalysis: It can be used in catalytic studies to explore new reaction mechanisms and pathways.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Research: Studies have indicated its potential in inhibiting cancer cell proliferation through interaction with specific molecular targets.
Industry:
Pharmaceuticals: The compound is explored for its potential in drug development, particularly for its pharmacological properties.
Agriculture: It may be used in the development of agrochemicals for pest control.
Mecanismo De Acción
The mechanism by which 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE exerts its effects involves interaction with various molecular targets, including enzymes and receptors. The piperazine ring allows for binding to neurotransmitter receptors, while the trimethoxyphenyl group can interact with enzyme active sites, leading to inhibition or modulation of biological pathways. The bromobenzyl group enhances lipophilicity, facilitating membrane permeability and intracellular activity.
Comparación Con Compuestos Similares
- 4-(2-Chlorobenzyl)piperazinomethanone
- 4-(2-Fluorobenzyl)piperazinomethanone
- 4-(2-Methylbenzyl)piperazinomethanone
Comparison:
- Uniqueness: The presence of the bromine atom in 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE provides unique reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s pharmacokinetics and interaction with molecular targets.
- Biological Activity: The brominated compound may exhibit different potency and selectivity profiles in biological assays compared to its analogs, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C21H25BrN2O4 |
|---|---|
Peso molecular |
449.3 g/mol |
Nombre IUPAC |
[4-[(2-bromophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H25BrN2O4/c1-26-18-12-16(13-19(27-2)20(18)28-3)21(25)24-10-8-23(9-11-24)14-15-6-4-5-7-17(15)22/h4-7,12-13H,8-11,14H2,1-3H3 |
Clave InChI |
PXBGMSBJTREEGX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(Pyridin-4-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10878980.png)
![(3,5-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10878986.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine](/img/structure/B10878997.png)
![3-(4-ethoxyphenyl)-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10879010.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(phenylsulfonyl)piperazine](/img/structure/B10879013.png)
![3-[3-(dimethylamino)propyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10879038.png)
![3-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-D]pyrimidin-10(12H)-YL]-1-propanol](/img/structure/B10879048.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B10879053.png)
![1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-3-carboxamide](/img/structure/B10879054.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10879061.png)
